molecular formula C21H15BrN2O2 B5183133 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B5183133
M. Wt: 407.3 g/mol
InChI Key: OXCYLZAOKAPGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMH-21, is a synthetic compound that belongs to the class of benzo[h]chromene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the inhibition of DNA repair enzymes, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. This leads to the accumulation of DNA damage and induces cell cycle arrest and apoptosis in cancer cells. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This is due to the differential expression of DNA repair enzymes in cancer cells compared to normal cells. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have antiviral activity by inhibiting the replication of herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its selective cytotoxicity towards cancer cells, which reduces the risk of harming normal cells. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy, which could improve cancer treatment outcomes. However, one limitation of using 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on investigating the potential use of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in combination with other drugs for cancer treatment. Furthermore, more research is needed to explore the potential use of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in treating other diseases such as viral infections and inflammatory diseases. Finally, more studies are needed to understand the mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile and its effects on different cell types.

Synthesis Methods

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be synthesized through a multi-step synthetic route that involves the coupling of 3-bromo-4-methoxyphenylboronic acid with 2-amino-4-chlorobenzo[h]chromene-3-carbonitrile. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. In cancer research, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. It has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has antiviral activity against herpes simplex virus and has potential use in treating viral infections.

properties

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-25-18-9-7-13(10-17(18)22)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(24)16(19)11-23/h2-10,19H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYLZAOKAPGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

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